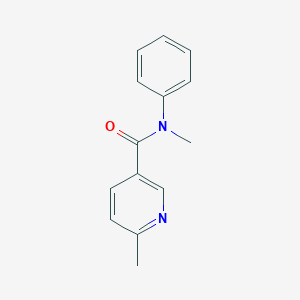
N,6-dimethyl-N-phenylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,6-dimethyl-N-phenylpyridine-3-carboxamide, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs), which are important in various physiological and pathological processes.
Mécanisme D'action
DMPP acts as a potent activator of N,6-dimethyl-N-phenylpyridine-3-carboxamide, specifically the α7 subtype. Activation of α7 this compound leads to an influx of calcium ions into the cell, which triggers various intracellular signaling pathways. These signaling pathways are involved in various physiological and pathological processes such as neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects. DMPP enhances the release of acetylcholine, dopamine, and glutamate in the brain, which are important neurotransmitters involved in various physiological processes such as learning and memory, reward, and motivation. Additionally, DMPP has been shown to modulate the activity of immune cells, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for lab experiments. It is a potent activator of N,6-dimethyl-N-phenylpyridine-3-carboxamide, which makes it an ideal tool for studying the physiological and pathological processes involving these receptors. Additionally, DMPP has a long half-life, which allows for prolonged activation of this compound. However, DMPP has some limitations for lab experiments. It has a narrow therapeutic window, which makes it difficult to use in vivo. Additionally, DMPP is relatively expensive, which limits its use in large-scale experiments.
Orientations Futures
DMPP has significant potential for therapeutic applications in various diseases. Future research should focus on developing more potent and selective α7 nAChR activators that have a wider therapeutic window and lower toxicity. Additionally, further studies should investigate the potential of DMPP in the treatment of other diseases such as depression and anxiety. Finally, future research should investigate the potential of DMPP in combination therapy with other drugs to enhance its therapeutic efficacy.
Méthodes De Synthèse
DMPP can be synthesized by reacting 3-cyanopyridine with N,N-dimethylaniline in the presence of a catalyst such as zinc chloride. The reaction results in the formation of DMPP with a yield of approximately 70%.
Applications De Recherche Scientifique
DMPP has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMPP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and enhance dopamine release in the brain, which is important in the treatment of Parkinson's disease. Additionally, DMPP has been shown to modulate the activity of N,6-dimethyl-N-phenylpyridine-3-carboxamide, which are involved in the pathophysiology of schizophrenia.
Propriétés
IUPAC Name |
N,6-dimethyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-8-9-12(10-15-11)14(17)16(2)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMCXEWNKFLILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
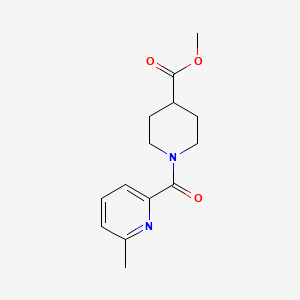

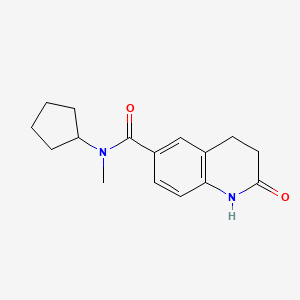


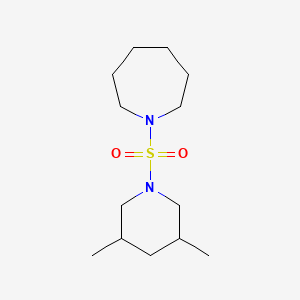
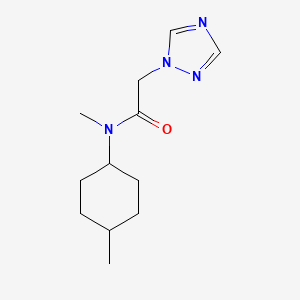
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)

![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)
